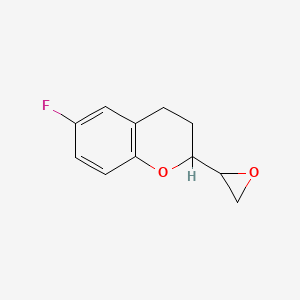

6-Fluoro-2-(oxiran-2-yl)chroman

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZDIJGBXSDSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470147 | |

| Record name | 6-fluoro-2-(oxiran-2-yl)chroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99199-90-3, 197706-50-6, 793669-26-8, 129050-23-3, 197706-51-7 | |

| Record name | 6-Fluoro-2-(oxiran-2-yl)chroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99199-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-(R,R)-6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0197706506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-fluoro-2-(oxiran-2-yl)chroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-[(R*,R*)and(R*,S*)]-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-[R-(R*,R*)]-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-(S,R)-6-fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-(2-oxiranyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthetic Pathways of 6-Fluoro-2-(oxiran-2-yl)chroman

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-(oxiran-2-yl)chroman is a key chiral building block in the synthesis of various pharmaceutical compounds, most notably Nebivolol, a highly selective beta-1 adrenergic receptor blocker used in the treatment of hypertension.[1] Its stereochemistry plays a crucial role in the therapeutic efficacy of the final active pharmaceutical ingredient. This guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for its stereoisomeric conversion, and a visualization of its synthetic pathway.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in various chemical and biological systems, aiding in process development, formulation, and quality control.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FO₂ | [2] |

| Molecular Weight | 194.2 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/oil | [1][2] |

| Melting Point | < -18 °C | [2] |

| Boiling Point | 292 - 313 °C at 101.3 kPa | [2][3] |

| Density | 1.299 g/cm³ | [3] |

| Flash Point | 138 °C | [3] |

| Water Solubility | 689 mg/L at 25 °C | [2] |

| Log P (Octanol-Water Partition Coefficient) | 2.32 at 25 °C | [2] |

| Vapor Pressure | 0.00334 mmHg at 25°C | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Methanol | [4] |

Stereoisomerism

This compound possesses two stereocenters, leading to the existence of four stereoisomers. The synthesis of these isomers often starts from an enantiomerically pure precursor, such as (R)- or (S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid. The formation of the epoxide ring introduces a new stereogenic center, resulting in a mixture of two diastereomers for each enantiopure starting material (e.g., R,S and R,R from the R-enantiomer).[5] These stereoisomers can be separated by techniques such as column chromatography.[5]

Experimental Protocols

The following section details a representative experimental protocol for the conversion of one stereoisomer of this compound to another, a critical step in the synthesis of Nebivolol. This process involves the opening of the oxirane ring followed by an intramolecular cyclization to invert the stereochemistry at one of the chiral centers.

Conversion of (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene to (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene

This protocol is based on the process described in patent WO2011132140A2.[6]

Step 1: Ring Opening of the Epoxide

-

A mixture of (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene and an alkali metal salt (e.g., sodium acetate) in an acid (e.g., acetic acid) is heated.

-

The reaction mixture is then cooled and diluted with water.

-

An organic solvent immiscible with water (e.g., ethyl acetate) is added to extract the product.

-

The organic layer is separated and washed with an aqueous solution of sodium bicarbonate.

-

The organic layer is dried to yield the corresponding ring-opened intermediate.

Step 2: Protection of the Hydroxyl Group

-

The intermediate from Step 1 is reacted with a hydroxyl-protecting reagent (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., pyridine).

-

The reaction mixture is worked up to isolate the protected intermediate.

Step 3: Epoxide Reformation (Inversion of Stereochemistry)

-

The protected intermediate is stirred in an organic solvent (e.g., dimethyl sulfoxide) with a base (e.g., potassium hydroxide) at an elevated temperature (e.g., 40-45°C).

-

After the reaction is complete, the mixture is cooled, and ethyl acetate is added.

-

The layers are separated, and the organic layer is washed and dried to obtain (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene.

Analytical Characterization:

The stereochemical purity and identity of the starting materials and products can be confirmed using analytical techniques such as:

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for separating and quantifying the different stereoisomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure and stereochemistry of the compounds.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

Synthetic Pathway Visualization

The following diagram illustrates the key steps in the conversion of the (2R, 2S) stereoisomer of this compound to the (2R, 2R) stereoisomer, which is a crucial intermediate for the synthesis of Nebivolol.

Caption: Stereoisomeric conversion of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran - Safety Data Sheet [chemicalbook.com]

- 3. 99199-90-3 | CAS DataBase [m.chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Stereoisomers of 6-Fluoro-2-(oxiran-2-yl)chroman

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the four stereoisomers of 6-Fluoro-2-(oxiran-2-yl)chroman: (2R,2'S), (2R,2'R), (2S,2'S), and (2S,2'R). This key chiral building block is of significant interest in medicinal chemistry, primarily as an intermediate in the synthesis of the cardiovascular drug Nebivolol.[1] This document details the synthesis, separation, and known physicochemical properties of these stereoisomers, presenting data in a clear, comparative format. Detailed experimental protocols and visualizations of key processes are also provided to support research and development efforts.

Introduction to Stereoisomerism in this compound

This compound possesses two stereocenters, one at the C2 position of the chroman ring and the other at the C2' position of the oxirane ring. This gives rise to four distinct stereoisomers, comprising two pairs of enantiomers: (2R,2'S)/(2S,2'R) and (2R,2'R)/(2S,2'S). The spatial arrangement of these stereocenters is crucial in the synthesis of pharmacologically active molecules where specific stereochemistry is required for desired therapeutic effects.

Physicochemical Properties

The stereoisomers of this compound exhibit differences in their physical properties. The diastereomeric pairs ((2R,2'S)/(2R,2'R) and (2S,2'R)/(2S,2'S)) have distinct properties, with the (2R,2'S) and (2S,2'R) isomers being crystalline solids, while the (2R,2'R) and (2S,2'S) isomers are oils at room temperature.[2] A comprehensive summary of the available quantitative data is presented below. It is important to note that detailed, directly comparative data for all four isomers is not extensively available in the public domain, likely due to its primary use as a synthetic intermediate.

Table 1: Physicochemical Data of this compound Stereoisomers

| Property | (2R,2'S) | (2S,2'R) | (2R,2'R) | (2S,2'S) |

| Molecular Formula | C₁₁H₁₁FO₂ | C₁₁H₁₁FO₂ | C₁₁H₁₁FO₂ | C₁₁H₁₁FO₂ |

| Molecular Weight ( g/mol ) | 194.20 | 194.20 | 194.20 | 194.20 |

| Physical State | Crystalline Solid[2] | Crystalline Solid[2] | Oil[2][3] | Oil[2][4] |

| Melting Point (°C) | Data not available | A related precursor, (S,R)-2-(2',2'-dimethyl-[5][6]-dioxolane-4-yl)-6-fluoro-chroman-4-one, has a reported melting point of 90-92°C.[7] | Not Applicable | Not Applicable |

| Boiling Point (°C at 760 mmHg) | Data not available | Data not available | 291.7 (Predicted for the general structure)[5] | 291.7 (Predicted for the general structure)[5] |

| Optical Rotation ([α]D) | Data not available | A related precursor, (S,R)-2-(2',2'-dimethyl-[5][6]-dioxolane-4-yl)-6-fluoro-chroman-4-one, has a reported optical rotation of +67.4° (c=1, CHCl₃).[7] | Data not available | Data not available |

| Crystal Structure Data | Available[8] | Data not available | Not Applicable | Not Applicable |

Synthesis and Stereoselective Pathways

The synthesis of the stereoisomers of this compound typically begins with the resolution of racemic 6-fluoro-chroman-2-carboxylic acid into its (R) and (S) enantiomers.[9] Each enantiomer of the carboxylic acid is then converted into a mixture of two diastereomeric epoxides.

Starting with (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid yields a mixture of (2R,2'S)- and (2R,2'R)-6-fluoro-2-(oxiran-2-yl)chroman.[1][2] Conversely, the (S)-enantiomer of the acid produces a mixture of the (2S,2'R) and (2S,2'S) epoxides.[1][2] These diastereomeric mixtures can then be separated by column chromatography.[1][2]

Experimental Protocols

General Protocol for the Synthesis of Diastereomeric Mixtures of this compound

This protocol is a generalized procedure based on literature descriptions.[1][2]

-

Starting Material: Enantiomerically pure (R)- or (S)-6-fluoro-chroman-2-carboxylic acid.

-

Conversion to Aldehyde: The carboxylic acid is converted to the corresponding aldehyde. This can be achieved through various methods, such as reduction of a corresponding ester or acid chloride.

-

Epoxidation: The aldehyde is then reacted with a sulfonium ylide, typically generated from trimethylsulfoxonium iodide and a strong base like sodium hydride, in an appropriate solvent such as DMSO.

-

Work-up and Isolation: The reaction mixture is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude mixture of diastereomeric epoxides.

Chromatographic Separation of Diastereomers

The separation of the diastereomeric mixtures is typically achieved by column chromatography.[1][2]

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A non-polar/polar solvent system, such as heptane/ethyl acetate, is employed.[8] The specific ratio of the eluents needs to be optimized to achieve baseline separation of the diastereomers.

-

Detection: Fractions are typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Protocol for the Conversion of (2R,2'S)-6-Fluoro-2-(oxiran-2-yl)chroman to the (2R,2'R)-isomer

A process for the inversion of the stereocenter at the oxirane ring has been developed to improve the overall yield of the desired stereoisomer for Nebivolol synthesis.[10]

-

Ring Opening: The (2R,2'S)-epoxide is reacted with an alkali metal salt (e.g., sodium acetate) in an acid to open the epoxide ring, forming a diol derivative.[10]

-

Protection of Hydroxyl Group: The resulting hydroxyl group is protected, for example, as a p-toluenesulfonate (tosylate) ester.[10]

-

Epoxide Reformation: The protected intermediate is treated with a base (e.g., potassium hydroxide) in an organic solvent to induce intramolecular cyclization, which proceeds with inversion of configuration at the C2' position, yielding the (2R,2'R)-epoxide.[10]

Biological Significance and Application

The primary significance of the stereoisomers of this compound lies in their role as crucial chiral synthons for the synthesis of Nebivolol. Nebivolol is a highly selective β1-adrenergic receptor blocker with vasodilatory properties, used in the treatment of hypertension.[1] The therapeutic activity of Nebivolol is highly dependent on its stereochemistry, which necessitates the use of stereochemically pure intermediates in its synthesis. There is currently no publicly available information on the distinct biological activities or signaling pathway interactions of the individual this compound stereoisomers themselves.

Conclusion

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. (2S, 2’S)-6-Fluoro-2-(2’-oxiranyl)chromane | 129050-23-3 [chemicalbook.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. This compound|lookchem [lookchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R*[R[R*]]]] and ([2R[2S*[S[S*]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluoroÂchroman-2-methanol] AND ITS PURE [2S[2R*[R[R*]& - Google Patents [patents.google.com]

- 8. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]

The Pivotal Role of 6-Fluoro-2-(oxiran-2-yl)chroman in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-2-(oxiran-2-yl)chroman is a chiral heterocyclic compound that has emerged as a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the highly cardioselective β-blocker, Nebivolol.[1][2][3] The strategic incorporation of a fluorine atom into the chroman scaffold, coupled with the reactive oxirane (epoxide) ring, provides a versatile platform for the synthesis of complex, stereochemically defined pharmaceutical agents.[4][5] This technical guide provides an in-depth analysis of the synthesis, properties, and medicinal chemistry applications of this compound, with a focus on its role in the development of Nebivolol.

Chemical Properties and Stereoisomerism

This compound, with the molecular formula C₁₁H₁₁FO₂, possesses two stereocenters, leading to the existence of four distinct stereoisomers: (2R,2'S), (2R,2'R), (2S,2'S), and (2S,2'R).[3] The specific stereochemistry of these isomers is crucial for their subsequent application in asymmetric synthesis, particularly for Nebivolol, which itself has four chiral centers.[2]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁FO₂ | [3] |

| Molecular Weight | 194.20 g/mol | [3] |

| ¹H NMR (DMSO-d₆, 300 MHz) for (2S,2'R)-isomer (δ, ppm) | 1.72 (1H, m), 2.00 (1H, m), 2.74 (2H, m), 2.82 (2H, m), 3.17 (1H, ddd), 3.94 (1H, ddd), 6.77 (1H, dd), 6.92 (2H, m) | [6] |

| ¹³C NMR (DMSO-d₆, 75.47 MHz) for (2S,2'R)-isomer (δ, ppm) | 23.4, 23.7, 44.5, 52.3, 75.3, 113.7 (d, J=23.2 Hz), 115.2 (d, J=22.3 Hz), 117.2 (d, J=8.2 Hz), 123.5 (d, J=7.5 Hz), 150.1 (d, J=1.5 Hz), 156.0 (d, J=234.8 Hz) | [6] |

| HRMS (ESI) for (2S,2'R)-isomer [M+H]⁺ (m/z) | Calculated: 195.08158, Found: 195.08120 | [6] |

Synthesis of this compound

The enantiomerically pure forms of this compound are typically synthesized from the corresponding optically active 6-fluorochroman-2-carboxylic acids.[7] The general synthetic approach involves the reduction of the carboxylic acid to an aldehyde, followed by epoxidation.[8]

Experimental Protocol: Synthesis of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman and (R)-6-fluoro-2-[(R)-oxiran-2-yl]chroman

The synthesis starts from enantiomerically pure (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, which is transformed from enantiopure 2-chloro-1-(6-fluorochroman-2-yl)-1-ethanol.[9] The formation of the epoxide from the carboxylic acid results in a new stereogenic center, leading to a mixture of two diastereomers, (R,S) and (R,R), which can be separated by column chromatography.[9]

Role in the Synthesis of Nebivolol

The primary application of this compound is in the stereoselective synthesis of Nebivolol, a β₁-adrenergic receptor antagonist with vasodilating properties mediated by nitric oxide.[1][2] The synthesis involves the nucleophilic ring-opening of the epoxide by a protected amino alcohol, followed by coupling of two different chiral chroman moieties.

Experimental Protocol: Synthesis of N-Benzyl Nebivolol from Chroman Epoxides

The following protocol is adapted from patent literature and describes a key step in the synthesis of a Nebivolol precursor.

-

Ring-opening of the epoxide: A diastereomeric mixture of (RR/SS)- and (RS/SR)-6-fluoro-2-(oxiran-2-yl)chroman (50 g, 226.8 mmol) is dissolved in 2-methyl-2-butanol (420 mL).[2][10]

-

Benzylamine (42.5 mL, 352.9 mmol) is added to the solution while stirring.[2][10]

-

The solution is stirred for 12 hours.[10]

-

The resulting amino alcohol product is filtered under vacuum and dried.[2]

-

Coupling reaction: The obtained (±)-(RS/SR)-2-(Benzylamino)-1-(6-fluorochroman-2-yl)ethanol (18.26 g) and (±)-(RR/SS)-6-fluoro-2-(oxiran-2-yl)chroman (18.4 g) are dissolved in absolute ethanol (60 mL).[2][10]

-

The mixture is maintained at reflux until the starting materials are consumed, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).[2]

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield N-benzyl Nebivolol.[10]

Table 2: Quantitative Data for Nebivolol Synthesis Intermediates

| Intermediate/Product | Stereoisomer | Yield | Purity | Analytical Method | Reference |

| (±)-(RS/SR)-2-(Benzylamino)-1-(6-fluorochroman-2-yl)ethanol | Racemic Mixture | 57.9 mmol (from 226.8 mmol epoxide mixture) | 96.2% | Not Specified | [2] |

| N-Benzyl Nebivolol | Racemic Mixture | Not Specified | >99% (after crystallization) | HPLC | Not Specified |

Signaling Pathway of Nebivolol

Nebivolol exhibits a dual mechanism of action. It is a highly selective antagonist of β₁-adrenergic receptors in the heart, leading to a reduction in heart rate and blood pressure. Additionally, its l-enantiomer acts as an agonist of β₃-adrenergic receptors in the endothelium, stimulating the production of nitric oxide (NO), which leads to vasodilation.[1]

Caption: Dual signaling pathway of Nebivolol.

Experimental Workflow for Nebivolol Synthesis

The synthesis of Nebivolol from this compound involves a multi-step process that requires careful control of stereochemistry.

References

- 1. Design, synthesis, characterization and in vitro, in vivo and in silico antimicrobial and antiinflammatory activities of a new series of sulphonamide and carbamate derivatives of a nebivolol intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROCESS FOR THE PREPARATION OF NEBIVOLOL - Patent 2534142 [data.epo.org]

- 3. This compound | 197706-51-7 | Benchchem [benchchem.com]

- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. UQ eSpace [espace.library.uq.edu.au]

- 8. data.epo.org [data.epo.org]

- 9. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US8785664B2 - Process for the preparation of nebivolol - Google Patents [patents.google.com]

The Oxirane Ring of 6-Fluoro-2-(oxiran-2-yl)chroman: A Hub of Chemical Reactivity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 6-Fluoro-2-(oxiran-2-yl)chroman is a chiral building block of significant interest in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of the cardioselective β-blocker, Nebivolol.[1][2] The synthetic utility of this molecule is dominated by the chemical reactivity of its strained three-membered oxirane (epoxide) ring. This guide provides a detailed exploration of the oxirane ring's reactivity, focusing on nucleophilic ring-opening reactions, which are fundamental to the elaboration of the chroman scaffold into more complex and pharmacologically active molecules.

The Susceptible Oxirane: A Gateway to Functionalization

The inherent ring strain of the epoxide moiety in this compound makes it highly susceptible to nucleophilic attack.[1] This reactivity allows for the regioselective and stereospecific introduction of a wide array of functional groups, paving the way for the synthesis of diverse derivatives. The ring-opening reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond.

Under basic or neutral conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the oxirane ring.[1] In acidic conditions, the epoxide oxygen is first protonated, enhancing the electrophilicity of the ring and making it more susceptible to attack by even weak nucleophiles.

Quantitative Analysis of Ring-Opening Reactions

The reactivity of this compound has been most extensively studied with amine nucleophiles, particularly in the context of Nebivolol synthesis. The following table summarizes quantitative data from key ring-opening reactions.

| Nucleophile | Stereoisomer of Epoxide | Product | Reaction Conditions | Yield (%) | Reference |

| Benzylamine | (±)-[1S(R)]-Isomer | (±)-[1S(R)]-6-fluoro-3,4-dihydro-α-[[(phenylmethyl)amino]methyl]-2H-1-benzopyran-2-methanol | Isopropyl alcohol, 25-30°C, 4 h | Not explicitly stated, but solid product precipitated | [3] |

| Benzylamine | (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene | 2-(Benzylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | Isopropyl alcohol, ambient temperature, then 0-5°C | High (based on 6.9-7.0 kg from 16.56 kg benzylamine) | [4] |

| 2-(Benzylamino)-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene | 2-{Benzyl-[2-(6-fluoro-chroman-2-yl)-2-hydroxy-ethyl]-amino}-1-(6-fluoro-chroman-2-yl)-ethanol | Methanol, reflux, 17 h | High (based on 9.8-10 kg from 4 kg epoxide) | [4] |

| Sodium Acetate (in acetic acid) | (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene | (2S)-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl acetate | Acetic acid, 90-95°C | Not specified | [5] |

Experimental Protocols

General Procedure for Nucleophilic Ring-Opening with an Amine (e.g., Benzylamine)

This protocol is a generalized representation based on procedures described in the synthesis of Nebivolol intermediates.[3][4]

Materials:

-

This compound (specific stereoisomer)

-

Amine nucleophile (e.g., benzylamine)

-

Solvent (e.g., isopropyl alcohol, methanol)

Procedure:

-

Dissolve the this compound in a suitable solvent in a reaction vessel equipped with a stirrer.

-

Add the amine nucleophile to the solution. The molar ratio of amine to epoxide may vary, but an excess of the amine is often used.

-

Stir the reaction mixture at a specified temperature (e.g., ambient temperature to reflux) for a predetermined duration (e.g., 4 to 17 hours).

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).

-

Upon completion, cool the reaction mixture to induce precipitation of the product.

-

Collect the solid product by filtration and wash with a cold solvent.

-

Dry the product under reduced pressure to obtain the desired amino alcohol derivative.

Protocol for the Conversion of (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene to its (2R,2'R) Diastereomer

This process involves a ring-opening followed by a ring-closing step to invert the stereochemistry of the oxirane ring.[5]

Step A: Ring-Opening

-

React (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene with an alkali metal salt (e.g., sodium acetate) in an acid (e.g., acetic acid) at 90-95°C.

-

After cooling, dilute the reaction mixture with water and extract with a water-immiscible organic solvent.

-

Wash the organic layer with aqueous sodium bicarbonate and dry to obtain the corresponding diol intermediate.

Step B: Hydroxyl Group Protection

-

Protect the newly formed hydroxyl group using a suitable protecting group reagent in the presence of a base.

Step C: Epoxide Reformation

-

Treat the protected intermediate with a base (e.g., KOH) in an organic solvent (e.g., DMSO) to induce intramolecular cyclization, forming the (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene with inversion of stereochemistry.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows discussed.

Caption: General reaction pathways for the nucleophilic ring-opening of this compound.

Caption: A typical experimental workflow for the reaction of this compound with benzylamine.

Conclusion

The oxirane ring of this compound is a versatile functional group that serves as a linchpin for the synthesis of complex molecules. Its predictable reactivity towards nucleophiles, particularly amines, has been effectively harnessed in the development of important pharmaceuticals like Nebivolol. While the existing literature is heavily focused on this application, the fundamental principles of epoxide chemistry suggest a much broader potential for this chiral building block. Further exploration of its reactions with a wider variety of nucleophiles could unlock new avenues for the discovery and development of novel therapeutic agents. This guide provides a foundational understanding for researchers to leverage the unique chemical properties of this valuable synthetic intermediate.

References

- 1. This compound | 197706-51-7 | Benchchem [benchchem.com]

- 2. A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H11FO2 | CID 11658439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]

The Crucial Role of Chiral Building Blocks in the Synthesis of Nebivolol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nebivolol, a third-generation beta-blocker, is distinguished by its high β1-adrenergic receptor selectivity and its unique vasodilatory effects, which are mediated by nitric oxide (NO). Marketed as a racemic mixture of (S,R,R,R)-Nebivolol (d-Nebivolol) and (R,S,S,S)-Nebivolol (l-Nebivolol), its complex stereochemistry, featuring four chiral centers, presents a significant synthetic challenge. The pharmacological activity of Nebivolol is intrinsically linked to its stereoisomers. The d-enantiomer is almost exclusively responsible for the selective β1-adrenoceptor blockade, while the l-enantiomer contributes to the vasodilation through NO release.[1][2] This stereospecificity underscores the critical importance of controlling chirality during synthesis, making the use of chiral building blocks an essential strategy for efficiency and purity.

This technical guide provides an in-depth overview of the key chiral building blocks in Nebivolol synthesis, detailing experimental protocols for their preparation and presenting quantitative data to compare different synthetic approaches.

Key Chiral Building Blocks

The synthesis of Nebivolol's distinct stereoisomers relies on the preparation and coupling of chiral synthons derived from a 6-fluorochroman core. The primary building blocks that enable the construction of the desired (S,R,R,R) and (R,S,S,S) configurations are:

-

Chiral 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid: This is a foundational chiral precursor for the chroman ring system. The separated (R)- and (S)-enantiomers serve as starting points for the stereocontrolled synthesis of other key intermediates.[3]

-

Chiral Chromane Epoxides: Specifically, enantiopure forms of 6-fluoro-2-(oxiran-2-yl)chroman are versatile intermediates.[4][5] The epoxide ring is susceptible to nucleophilic opening, allowing for the introduction of the ethanolamine side chain with controlled stereochemistry.

-

Chiral 2-Chloro-1-(6-fluorochroman-2-yl)ethan-1-ol (Halohydrins): These are crucial intermediates formed by the stereoselective reduction of the corresponding α-chloroketone. The specific stereoisomers of this halohydrin dictate the chirality of the final amino alcohol fragment.[6]

-

Chiral 2-Amino-1-(6-fluorochroman-2-yl)ethanol: This amino alcohol is typically formed from the corresponding halohydrin or epoxide and represents one of the two key fragments that are coupled to form the final Nebivolol structure.

Synthetic Strategies and Quantitative Comparison

The stereoselective synthesis of these building blocks is paramount. The primary methods employed include enzymatic resolutions, asymmetric chemical synthesis, and the use of chiral resolving agents. Below is a summary of quantitative data for the synthesis of a key intermediate, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol.

| Method | Substrate | Catalyst/Reagent | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Yield | Reference |

| Biocatalytic Asymmetric Reduction | 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one | Alcohol Dehydrogenase | >99% ee | High | [6] |

| Chemical Reduction | 2-Chloro-1-((S)-6-fluoro-1-benzopyran-2-yl)-ethanone | NaBH4 | Not specified (racemization possible) | Not specified | [7] |

| Biocatalytic Asymmetric Reduction | 1-(2S)-6-fluorochroman-2-yl-2-chloroethan-1-one | (R)-selective alcohol dehydrogenase | 99.7% de | 99% | [8] |

| Biocatalytic Asymmetric Reduction | 1-(2R)-6-fluorochroman-2-yl-2-chloroethan-1-one | (S)-selective alcohol dehydrogenase | 99.8% de | 99% | [8] |

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Chloro-1-(6-fluorochroman-2-yl)ethanol via Chemical Reduction

This protocol describes the non-stereoselective reduction of the α-chloroketone.

-

Reaction Setup: A stirred solution of 2-Chloro-1-(6-fluoro-1-benzopyran-2-yl)-ethanone (0.33 g, 1.28 mmol) in ethanol (2.5 ml) is cooled to 0°C under a nitrogen atmosphere.[7]

-

Reduction: Sodium borohydride (NaBH4) (60.1 mg, 1.59 mmol) is added to the solution.[7]

-

Reaction Monitoring: The reaction mixture is stirred for 2 hours, with completion monitored by a suitable method (e.g., GPC or TLC).[7]

-

Work-up: The mixture is diluted with demineralized water (7 ml) and dichloromethane (7 ml). The phases are separated.[7]

-

Isolation: The organic phase is collected and the solvent is removed under reduced pressure to yield the product.

Protocol 2: Synthesis of (2R)-6-fluoro-2-[(2R)-oxiran-2-yl]-3,4-dihydro-2H-chromene (Chiral Epoxide)

This protocol outlines the conversion of a diol-protected intermediate to a chiral epoxide.

-

Reaction Setup: A mixture of (2S)-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-tosyloxyethyl-2,2-dimethylpropanoate (2.0 g) and dimethyl sulfoxide (DMSO) (10 ml) is stirred at room temperature.[9]

-

Epoxidation: A base such as potassium hydroxide (KOH) is added to facilitate the intramolecular cyclization to the epoxide.

-

Work-up: Water and a water-immiscible organic solvent are added to the reaction mixture for extraction.

-

Isolation and Purification: The organic phase is separated, dried, and the solvent is evaporated. The crude product can be purified by column chromatography to yield the desired chiral epoxide.[9]

Protocol 3: Biocatalytic Asymmetric Reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one

This protocol provides a general overview of the highly stereoselective enzymatic reduction.

-

Reaction Mixture: A reaction vessel is charged with 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one (NEB-7) at a high substrate loading (e.g., 137 g·L-1).[6]

-

Enzyme and Cofactor: A stereoselective alcohol dehydrogenase and a suitable cofactor (e.g., NADPH or NADH) are added. A cofactor regeneration system is typically employed.

-

Reaction Conditions: The reaction is carried out in a suitable buffer at a controlled pH and temperature to ensure optimal enzyme activity.

-

Reaction Monitoring: The conversion is monitored by HPLC.

-

Work-up and Isolation: Upon completion, the product, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol (NEB-8), is extracted with an organic solvent. The solvent is then removed to yield the highly enantiopure product.[6]

Logical and Signaling Pathways

The following diagrams illustrate the synthetic relationship between the chiral building blocks and the distinct signaling pathways of the Nebivolol enantiomers.

Caption: Synthetic relationship of chiral building blocks leading to Nebivolol stereoisomers.

References

- 1. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Buy this compound | 99199-90-3 [smolecule.com]

- 6. Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20110237808A1 - Method for preparing nebivolol - Google Patents [patents.google.com]

- 8. EP2528905B1 - Process for the preparation of nebivolol - Google Patents [patents.google.com]

- 9. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]

In-Depth Technical Guide: 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (CAS Number: 99199-90-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, identified by CAS number 99199-90-3. This compound is a key chiral intermediate in the synthesis of Nebivolol, a third-generation beta-blocker with vasodilating properties. This document details its chemical and physical properties, provides an overview of its synthesis, and discusses its primary application in pharmaceutical development. While direct pharmacological data on the compound itself is limited, its critical role as a precursor underscores its importance in medicinal chemistry.

Chemical Identity and Properties

6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is a fluorinated chromane derivative containing an oxirane (epoxide) ring. This trifunctional structure, comprising a fluoroaromatic ring, a dihydropyran ring, and an epoxide, makes it a versatile building block in organic synthesis.

Structure and Nomenclature

-

CAS Number: 99199-90-3

-

IUPAC Name: 6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromene[1]

-

Synonyms: 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, 6-Fluoro-2-(oxiran-2-yl)chromane

-

Molecular Formula: C₁₁H₁₁FO₂[1]

-

Molecular Weight: 194.20 g/mol [1]

Physicochemical Data

A summary of the known physicochemical properties of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is presented in Table 1. The compound is typically encountered as a colorless oily liquid and is noted for its slight solubility in common organic solvents such as chloroform and methanol.[2][3]

Table 1: Physicochemical Properties of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

| Property | Value | Reference(s) |

| Physical State | Colorless oily liquid | [2][3] |

| Boiling Point | 292 °C | [2][3][4][5] |

| Flash Point | 138 °C | [2][3][4][5] |

| Density | 1.299 g/cm³ | [6][7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][3] |

| Storage | 2°C - 8°C, in a well-closed container | [6][7] |

Synthesis and Manufacturing

The synthesis of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is a multi-step process, primarily documented in the context of Nebivolol production. The key final step involves the epoxidation of a precursor aldehyde.

Synthetic Pathway Overview

The general synthetic route commences from 4-fluorophenol and proceeds through the formation of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, which is then converted to the corresponding aldehyde. This aldehyde undergoes an epoxidation reaction to yield the final product.

Caption: General synthetic pathway to 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran.

Experimental Protocol: Epoxidation of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde

The conversion of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde to the target epoxide is a crucial step. While specific, detailed industrial protocols are proprietary, the chemical literature and patent documents suggest a Corey-Chaykovsky type reaction.

Reaction: 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde is reacted with trimethylsulfoxonium iodide in the presence of a base, such as sodium methoxide, in a suitable solvent like dimethyl sulfoxide (DMSO).

Illustrative Laboratory-Scale Protocol:

-

Reagent Preparation: A solution of sodium methoxide is prepared in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon).

-

Ylide Formation: Trimethylsulfoxonium iodide is added portion-wise to the sodium methoxide solution at room temperature. The mixture is stirred until a homogenous solution of the sulfur ylide is formed.

-

Aldehyde Addition: A solution of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxaldehyde in anhydrous DMSO is added dropwise to the ylide solution, maintaining the reaction temperature below 25°C.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran as a mixture of diastereomers.

Caption: Workflow for the epoxidation of the precursor aldehyde.

Application in Drug Development

The primary and most significant application of 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran is as a pivotal intermediate in the synthesis of Nebivolol.[6][7]

Role in Nebivolol Synthesis

Nebivolol is a highly selective β1 adrenergic receptor antagonist with endothelial nitric oxide-dependent vasodilatory properties. Its complex structure contains four chiral centers. The synthesis of Nebivolol involves the coupling of two chiral chromane fragments. 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran serves as the precursor to one of these essential chiral building blocks. The epoxide ring is opened by a nucleophile, typically an amine, to introduce a side chain that is further elaborated to form the final drug substance. The stereochemistry of the epoxide is critical in determining the final stereochemistry of the Nebivolol molecule.

Caption: Role of the title compound in the synthesis of Nebivolol.

Spectroscopic and Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the diastereotopic protons of the dihydropyran ring, and the protons of the oxirane ring.

-

¹³C NMR: The carbon NMR spectrum would provide signals for the distinct carbon environments within the molecule, including the fluorinated aromatic ring, the dihydropyran ring, and the epoxide.

-

IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for C-O-C stretching (ether and epoxide), C-F stretching, and aromatic C-H and C=C vibrations.

-

Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound (194.20 g/mol ) and provide fragmentation patterns useful for structural elucidation.

Safety and Handling

Based on available safety data sheets, 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran should be handled with appropriate precautions in a laboratory or industrial setting. It is intended for research and development use only. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area.

Conclusion

6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (CAS 99199-90-3) is a chemical intermediate of significant industrial importance, primarily due to its role in the synthesis of the cardiovascular drug Nebivolol. Its synthesis and purification are critical steps in the overall manufacturing process of this pharmaceutical. This guide has provided a summary of its chemical properties, a general overview of its synthesis, and its principal application. Further research into its direct biological activities, if any, could potentially uncover new applications for this versatile molecule.

References

- 1. englelab.com [englelab.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | 99199-90-3 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | 99199-90-3 | FF31339 [biosynth.com]

- 6. scielo.br [scielo.br]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling and Utilization of 6-Fluoro-2-(oxiran-2-yl)chroman

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, synthesis, and analysis of 6-Fluoro-2-(oxiran-2-yl)chroman, a key chiral building block in pharmaceutical synthesis, notably for the cardioselective β-receptor blocker, Nebivolol. This document is intended to serve as a vital resource for laboratory personnel, ensuring safe practices and providing detailed methodologies for its use in research and development.

Chemical and Physical Properties

This compound is a fluorinated derivative of chroman containing a reactive epoxide ring. Its chemical structure and properties are foundational to its utility in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁FO₂ | --INVALID-LINK-- |

| Molecular Weight | 194.20 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | [Various Suppliers] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | [Various Suppliers] |

Safety and Hazard Information

This compound presents several health and environmental hazards that necessitate careful handling and adherence to safety protocols. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary hazard warnings for this compound.

GHS Classification

| Hazard Class | Category |

| Skin Sensitization | 1 |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 2 |

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H317 | May cause an allergic skin reaction. |

| Hazard | H411 | Toxic to aquatic life with long lasting effects. |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Precautionary | P272 | Contaminated work clothing should not be allowed out of the workplace. |

| Precautionary | P273 | Avoid release to the environment. |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| Precautionary | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| Precautionary | P333 + P313 | If skin irritation or rash occurs: Get medical advice/attention. |

| Precautionary | P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| Precautionary | P391 | Collect spillage. |

| Precautionary | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound, compiled from various sources.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from p-fluorophenol. The key intermediate is 6-fluorochroman-2-carboxylic acid, which is then converted to the desired epoxide.

Step 1: Synthesis of 6-Fluorochroman-2-carboxylic acid

A detailed procedure for the synthesis of the carboxylic acid precursor is outlined in various patents and publications. A general method involves the reaction of p-fluorophenol with a suitable four-carbon building block followed by cyclization and subsequent oxidation or hydrolysis. One reported method involves the pressurized hydrogenation and catalytic reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-formic acid in glacial acetic acid using a Pd/C catalyst.[1]

Step 2: Conversion of 6-Fluorochroman-2-carboxylic acid to this compound

The formation of the epoxide from the carboxylic acid results in a new stereocenter, leading to a mixture of diastereomers.[2][3] While specific, detailed public protocols for this conversion are scarce, it typically involves the reduction of the carboxylic acid to the corresponding alcohol, followed by conversion to a leaving group and subsequent intramolecular cyclization to form the epoxide ring.

A patent for the conversion of one diastereomer of this compound to another outlines a process that involves opening the epoxide ring, protecting the resulting hydroxyl group, and then reforming the epoxide with inversion of configuration.[4] This suggests that similar ring-closing strategies are employed in the initial synthesis.

Purification of this compound

The diastereomeric mixture of this compound can be separated by column chromatography.

Protocol: Column Chromatography for Diastereomer Separation [2][3]

-

Stationary Phase: Silica gel.

-

Mobile Phase: A mixture of heptane and ethyl acetate. The exact ratio may need to be optimized to achieve baseline separation.

-

Procedure:

-

Prepare a slurry of silica gel in the mobile phase and pack the column.

-

Dissolve the crude mixture of this compound in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with the heptane/ethyl acetate mobile phase.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure diastereomers.

-

Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.

-

Analytical Methods

The characterization and purity assessment of this compound and its stereoisomers are crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy [2]

-

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the compound.

-

¹H NMR (DMSO-d₆, 300 MHz, ppm): δ 1.72 (1H, m), 2.00 (1H, m), 2.74 (2H, m), 2.82 (2H, m), 3.17 (1H, ddd), 3.94 (1H, ddd), 6.77 (1H, dd), 6.92 (2H, m).[2]

-

¹³C NMR (DMSO-d₆, 75.47 MHz, ppm): δ 23.4, 23.7, 44.5, 52.3, 75.3, 113.7 (d, J=23.2 Hz), 115.2 (d, J=22.3 Hz), 117.2 (d, J=8.2 Hz), 123.5 (d, J=7.5 Hz), 150.1 (d, J=1.5 Hz), 156.0 (d, J=234.8 Hz).[2]

High-Resolution Mass Spectrometry (HRMS) [2]

-

HRMS is used to confirm the elemental composition of the molecule.

-

HRMS (ESI) for C₁₁H₁₁FNO₂ [M+H]⁺: Calculated m/z = 195.08158, Found m/z = 195.08120.[2]

High-Performance Liquid Chromatography (HPLC)

-

Chiral HPLC can be employed to determine the enantiomeric purity of the separated diastereomers. This often requires specialized chiral columns and method development to achieve adequate separation. While a specific method for this compound is not detailed in the search results, general approaches for separating enantiomers of related fluorinated compounds often involve pre-derivatization to form diastereomers that can be separated on a standard C18 column.[5]

Mandatory Visualizations

General Laboratory Handling Workflow

Caption: A workflow for the safe handling of this compound in a laboratory setting.

Synthesis and Purification Workflow

Caption: A logical workflow for the synthesis, purification, and analysis of this compound.

Waste Disposal Workflow

Caption: A workflow for the proper disposal of waste generated from handling this compound.

References

- 1. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]

- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Action Mechanism of Nebivolol Precursors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nebivolol is a third-generation beta-blocker notable for its unique dual mechanism of action, which combines highly selective β1-adrenergic receptor antagonism with nitric oxide (NO)-mediated vasodilation.[1][2][3] This distinct pharmacological profile, stemming from its racemic mixture of d- and l-enantiomers, sets it apart from traditional beta-blockers and offers potential advantages in the management of cardiovascular diseases.[1][2][3] This technical guide provides an in-depth exploration of the underlying mechanisms of action of nebivolol's precursors, detailing the signaling pathways, experimental protocols for their elucidation, and key quantitative data.

Core Mechanisms of Action

Nebivolol's therapeutic effects are the result of the synergistic actions of its two enantiomers:

-

d-Nebivolol: This enantiomer is a potent and highly selective antagonist of the β1-adrenergic receptor.[3] This action is primarily responsible for the classic beta-blockade effects, including a reduction in heart rate and blood pressure.[3]

-

l-Nebivolol: This enantiomer is responsible for the vasodilatory effects of nebivolol. It acts as an agonist at the β3-adrenergic receptor, stimulating endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).[3] The subsequent increase in NO bioavailability leads to smooth muscle relaxation and vasodilation.[3]

The metabolism of nebivolol, primarily through the cytochrome P450 2D6 (CYP2D6) enzyme, results in the formation of active hydroxylated metabolites that also contribute to its β-blocking activity.[4] The metabolic rate varies depending on an individual's CYP2D6 genotype, leading to differences in pharmacokinetic profiles between extensive and poor metabolizers.[5]

Signaling Pathways

The distinct actions of nebivolol's enantiomers are mediated through two primary signaling pathways:

β1-Adrenergic Receptor Antagonism by d-Nebivolol

d-Nebivolol competitively blocks the β1-adrenergic receptors in cardiac tissue, preventing the binding of catecholamines such as norepinephrine and epinephrine. This inhibition leads to a downstream reduction in the activation of adenylyl cyclase, decreased production of cyclic AMP (cAMP), and consequently, a reduction in protein kinase A (PKA) activity. The overall effect is a decrease in heart rate, myocardial contractility, and blood pressure.

References

- 1. Metabolic profile of nebivolol, a beta-adrenoceptor antagonist with unique characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nebivolol: the somewhat-different beta-adrenergic receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics [mdpi.com]

- 5. Nebivolol: Pharmacologic Profile of an Ultraselective, Vasodilatory β<sup>1</sup>‐Blocker [ouci.dntb.gov.ua]

An In-depth Technical Guide to 6-Fluoro-2-(oxiran-2-yl)chroman: A Key Chiral Building Block in Cardiovascular Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 6-Fluoro-2-(oxiran-2-yl)chroman, a critical chiral intermediate in the synthesis of the cardioselective β-blocker, Nebivolol. The document details the discovery and history of this compound, its physicochemical and spectroscopic properties, and detailed experimental protocols for its synthesis and stereoisomer separation. Furthermore, this guide illustrates the crucial role of this compound in the preparation of Nebivolol and the subsequent signaling pathway of the active pharmaceutical ingredient.

Discovery and History

The discovery of this compound is intrinsically linked to the development of Nebivolol, a third-generation β-blocker with vasodilatory properties. Research aimed at creating a highly cardioselective β1-adrenergic receptor antagonist led to the synthesis of a series of α,α'-[iminobis(methylene)]bis(3,4-dihydro-2H-1-benzopyran-2-methanol) derivatives by Janssen Pharmaceutica in the late 1980s.[1] The first comprehensive report on the synthesis and pharmacological properties of Nebivolol was published in 1990 by Van Lommen et al.[1]

This compound emerged as a pivotal intermediate in the stereoselective synthesis of Nebivolol, as the final drug product is a racemic mixture of the (SRRR)- and (RSSS)-enantiomers. The chroman epoxide's two chiral centers allow for the construction of the four stereocenters present in the final Nebivolol molecule. Initial syntheses, as described in foundational patents, involved the resolution of 6-fluoro-chroman-2-carboxylic acid, followed by its conversion to the corresponding aldehyde and subsequent epoxidation to yield a mixture of diastereomers of this compound. Over the years, various synthetic strategies have been developed to improve the efficiency and stereoselectivity of the synthesis of this key intermediate.

Physicochemical and Spectroscopic Data

This compound is a fluorinated derivative of chroman with an epoxide ring at the 2-position. It has two stereocenters, giving rise to four stereoisomers. The (R,S) and (S,R) isomers are reported to be crystalline solids, while the (R,R) and (S,S) isomers are liquids at room temperature.[2]

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁FO₂ | [3] |

| Molecular Weight | 194.20 g/mol | [3] |

| Appearance | Varies by isomer: Crystalline solid or oil | [2] |

Table 2: Spectroscopic Data for (2S,2R)-6-Fluoro-2-(oxiran-2-yl)chroman

| Data Type | Parameters |

| ¹H NMR (300 MHz, DMSO-d₆) | δ (ppm): 1.72 (1H, m), 2.00 (1H, m), 2.74 (2H, m), 2.82 (2H, m), 3.17 (1H, ddd), 3.94 (1H, ddd), 6.77 (1H, dd), 6.92 (2H, m) |

| ¹³C NMR (75.47 MHz, DMSO-d₆) | δ (ppm): 23.4, 23.7, 44.5, 52.3, 75.3, 113.7 (d, 23.2 Hz), 115.2 (d, 22.3 Hz), 117.2 (d, 8.2 Hz), 123.5 (d, 7.5 Hz), 150.1 (d, 1.5 Hz), 156.0 (d, 234.8 Hz) |

| HRMS (ESI) | m/z for [M+H]⁺ (C₁₁H₁₂FO₂⁺): Calculated: 195.08158, Found: 195.08120 |

Data sourced from a 2015 publication by Rousselin et al. in Acta Crystallographica Section E.[4]

Table 3: Crystal Structure Data for (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.3742 (3) |

| b (Å) | 4.76845 (12) |

| c (Å) | 11.0212 (3) |

| β (°) | 114.202 (4) |

| Volume (ų) | 449.35 (3) |

| Z | 2 |

Data sourced from a 2015 publication by Rousselin et al. in Acta Crystallographica Section E.[5]

Experimental Protocols

The synthesis of this compound has been approached through several routes. Below are representative protocols derived from published literature and patents.

Synthesis of Racemic Chroman Epoxides

A common pathway to the racemic mixture of diastereomers involves the following key transformations starting from 4-fluorophenol.

Step 1: Fries Rearrangement to 5-fluoro-2-hydroxy acetophenone. 4-Fluorophenol is reacted with acetyl chloride in the presence of aluminum chloride. The mixture is heated to drive the reaction to completion.

Step 2: Condensation and Cyclization to Chromene Ethyl Ester. The resulting acetophenone is condensed with diethyl carbonate in the presence of a strong base like sodium ethoxide. The intermediate is then cyclized under acidic conditions to yield the chromene ethyl ester.

Step 3: Reduction to Chroman Ethyl Ester. The chromene ethyl ester is reduced, for example, using catalytic hydrogenation with 10% Pd/C in a mixture of ethanol and acetic acid.

Step 4: Reduction to Chroman Carboxaldehyde. The chroman ethyl ester is reduced to the corresponding aldehyde at low temperatures (e.g., -70°C) using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) in toluene.

Step 5: Epoxidation to this compound. The chroman carboxaldehyde is reacted with trimethylsulfoxonium iodide in the presence of a base like potassium hydroxide in a mixture of dimethyl sulfoxide and toluene at a controlled temperature (e.g., 10-15°C) to yield the diastereomeric mixture of chroman epoxides.[6]

Stereoselective Synthesis and Diastereomer Separation

For the synthesis of Nebivolol, the separation of the diastereomers of this compound is essential. This is often achieved by starting with an enantiomerically pure precursor.

Starting Material: Enantiopure (R)- or (S)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid is a common starting point.

Epoxide Formation: The carboxylic acid is converted to the epoxide, which results in a mixture of two diastereomers (e.g., R,S and R,R from the R-acid).[2]

Separation: The diastereomers can be separated by column chromatography, often using a solvent system like heptane/ethyl acetate.[2] The difference in the physical state of the isomers (R,S and S,R as solids; R,R and S,S as liquids) can also be exploited for separation.[2]

Interconversion of Stereoisomers

Patented processes describe the conversion of one diastereomer to another to improve the overall yield of the desired isomer for Nebivolol synthesis. For example, the (2R)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene can be converted to the (2R,2'R) diastereomer.[7] This process involves:

-

Epoxide Ring Opening: Reaction of the starting epoxide with an alkali metal salt in an acidic medium.[8]

-

Hydroxyl Protection: Protection of the resulting diol.[8]

-

Epoxide Re-formation: Treatment with a base to induce intramolecular cyclization with inversion of stereochemistry at the oxirane carbon.[8]

Visualization of Workflows and Pathways

Synthetic Workflow for this compound

The following diagram illustrates a general synthetic workflow for the preparation of the diastereomeric mixture of this compound.

Caption: General Synthetic Workflow

Signaling Pathway of Nebivolol

This compound is a precursor to Nebivolol. The therapeutic effects of Nebivolol are mediated through its interaction with adrenergic receptors and its influence on nitric oxide signaling.

Caption: Nebivolol's Dual Signaling Pathway

Conclusion

This compound is a cornerstone in the stereoselective synthesis of Nebivolol. Its discovery and the subsequent refinement of its synthesis have been critical to the large-scale production of this important cardiovascular drug. The ability to control the stereochemistry of this intermediate is paramount to achieving the desired pharmacological profile of the final active pharmaceutical ingredient. This technical guide provides a foundational understanding of this key building block for professionals in the field of drug development and medicinal chemistry.

References

- 1. Synthesis and pharmacological properties of nebivolol, a new antihypertensive compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. This compound | C11H11FO2 | CID 11658439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijbio.com [ijbio.com]

- 7. This compound | 197706-51-7 | Benchchem [benchchem.com]

- 8. WO2011132140A2 - Process for the conversion of (2r)-6-fluoro-2-[(2s)-oxiran-2-yl]-3,4-dihydro-2h-chromene to (2r)-6-fluoro-2-[(2r)-oxiran-2-yl]-3,4-dihydro-2h-chromene - Google Patents [patents.google.com]

Methodological & Application

Synthesis Protocol for 6-Fluoro-2-(oxiran-2-yl)chroman: An Essential Intermediate for Nebivolol

Abstract

6-Fluoro-2-(oxiran-2-yl)chroman is a pivotal chiral building block in the synthesis of various pharmacologically active molecules, most notably the cardioselective β-blocker, Nebivolol.[1][2][3] This application note provides a detailed protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol outlines a common synthetic route, starting from 4-fluorophenol, and includes key reaction parameters, and expected outcomes. The synthesis involves multiple steps, including a Fries rearrangement, Claisen condensation, cyclization, reduction, and epoxidation.[4]

Introduction

The chroman moiety, a core structure in many biologically active compounds, combined with a reactive oxirane (epoxide) ring, makes this compound a versatile intermediate. The epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups in a regio- and stereoselective manner.[1] This reactivity is crucial for the synthesis of complex molecules like Nebivolol, where the specific stereochemistry of the final product is essential for its therapeutic activity.[5] This document details a practical and scalable process for the preparation of racemic this compound.

Synthetic Pathway Overview

The synthesis of this compound from 4-fluorophenol can be summarized in the following key transformations:

-

Fries Rearrangement: Conversion of 4-fluorophenyl acetate to 2-hydroxy-5-fluoroacetophenone.

-

Claisen Condensation & Cyclization: Reaction with diethyl oxalate followed by intramolecular cyclization to form ethyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate.

-

Reduction: Catalytic hydrogenation to reduce the chromene ring and the ketone to afford ethyl 6-fluorochroman-2-carboxylate.

-

Reduction of Ester: Conversion of the ethyl ester to the corresponding alcohol, (6-fluorochroman-2-yl)methanol.

-

Oxidation: Oxidation of the primary alcohol to the aldehyde, 6-fluorochroman-2-carbaldehyde.

-

Corey-Chaykovsky Reaction: Epoxidation of the aldehyde to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the typical yields for each step of the synthesis. Please note that yields can vary based on reaction scale, purity of reagents, and specific reaction conditions.

| Step | Transformation | Starting Material | Product | Typical Yield (%) |

| 1 | Acetylation and Fries Rearrangement | 4-Fluorophenol | 2-Hydroxy-5-fluoroacetophenone | 90 |

| 2 | Claisen Condensation and Cyclization | 2-Hydroxy-5-fluoroacetophenone | Ethyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate | ~70-80 |

| 3 | Catalytic Hydrogenation | Ethyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate | Ethyl 6-fluorochroman-2-carboxylate | >95 |

| 4 | Ester Reduction | Ethyl 6-fluorochroman-2-carboxylate | (6-Fluorochroman-2-yl)methanol | ~90-95 |

| 5 | Oxidation | (6-Fluorochroman-2-yl)methanol | 6-Fluorochroman-2-carbaldehyde | ~85-90 |